5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzodioxole ring, an imidazole moiety, and a thiophene carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole ring through the condensation of catechol derivatives with formaldehyde and methanol. The imidazole moiety is introduced via cyclization reactions involving appropriate precursors such as glyoxal and ammonia. The thiophene carbonyl group is incorporated through acylation reactions using thiophene carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The methoxy groups on the benzodioxole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzodioxole compounds.
Scientific Research Applications
5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, affecting their function. The thiophene carbonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxypropanal
- (E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propenal
Uniqueness
5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazole moiety and thiophene carbonyl group differentiates it from other benzodioxole derivatives, providing unique interactions with molecular targets.
Properties
Molecular Formula |
C24H23N3O7S |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H23N3O7S/c1-31-21-14(11-15-22(23(21)32-2)34-13-33-15)18-17(19(28)16-5-3-10-35-16)20(29)24(30)27(18)8-4-7-26-9-6-25-12-26/h3,5-6,9-12,18,29H,4,7-8,13H2,1-2H3 |
InChI Key |
FDKPTVKJABCJEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3C(=C(C(=O)N3CCCN4C=CN=C4)O)C(=O)C5=CC=CS5)OCO2)OC |
Origin of Product |
United States |
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